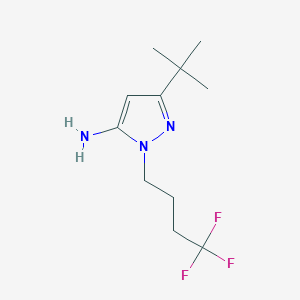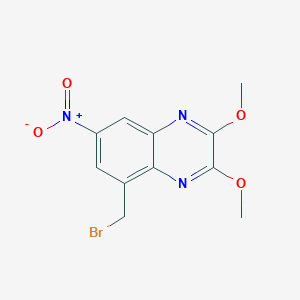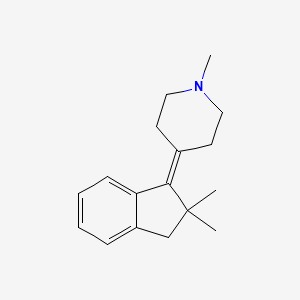![molecular formula C11H12ClF3N2 B8344563 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine](/img/structure/B8344563.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. It is known for its significant chemical stability and unique physicochemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted piperazine derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include N-oxides or other oxidized forms of the compound.
Reduction Reactions: Products include reduced forms of the compound with altered functional groups.
科学的研究の応用
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a tool for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-[2-Chloro-5-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine ring.
1-[3-Chloro-5-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but with the trifluoromethyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
特性
分子式 |
C11H12ClF3N2 |
|---|---|
分子量 |
264.67 g/mol |
IUPAC名 |
1-[2-chloro-5-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-2-1-8(11(13,14)15)7-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
InChIキー |
YJEUNFQPKZSQEQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-ethyl-2-methylsulfanyl-3H-pyrano[2,3-d]pyrimidine-4,7-dione](/img/structure/B8344510.png)







![Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy-](/img/structure/B8344550.png)


